Methanethioic acid, S-(2-hydroxyethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanethioic acid, S-(2-hydroxyethyl) ester is an organic compound with the molecular formula C3H6O2S. This compound is part of the ester family, which are derivatives of carboxylic acids where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanethioic acid, S-(2-hydroxyethyl) ester can be synthesized through the esterification of methanethioic acid with 2-hydroxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methanethioic acid, S-(2-hydroxyethyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield methanethioic acid and 2-hydroxyethanol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Acidic Hydrolysis: Hydrochloric acid or sulfuric acid is commonly used as a catalyst for the hydrolysis reaction.
Basic Hydrolysis:
Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used for the reduction of esters to alcohols.
Major Products Formed
Hydrolysis: Methanethioic acid and 2-hydroxyethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methanethioic acid, S-(2-hydroxyethyl) ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methanethioic acid, S-(2-hydroxyethyl) ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, resulting in the formation of methanethioic acid and 2-hydroxyethanol . In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
- Ethanethioic acid, S-(2-methoxyphenyl) ester
- Ethanethioic acid, (methylthio)-s-ethyl ester
- Ethanethioic acid, S-(2-methylbutyl) ester
Uniqueness
Methanethioic acid, S-(2-hydroxyethyl) ester is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to other esters. This functional group allows for additional hydrogen bonding and increases the compound’s solubility in water, making it more versatile in various applications.
Properties
CAS No. |
91660-57-0 |
---|---|
Molecular Formula |
C3H6O2S |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
S-(2-hydroxyethyl) methanethioate |
InChI |
InChI=1S/C3H6O2S/c4-1-2-6-3-5/h3-4H,1-2H2 |
InChI Key |
VHTFCGHFOOWPPT-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.